Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-
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Overview
Description
Spiro[45]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- is a complex organic compound characterized by its unique spiro structure This compound contains a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spiro structure. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, where reactants are continuously fed into a reactor, can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone group can yield an alcohol.
Scientific Research Applications
Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane-8-carboxylic acid: Lacks the hydroxyl and ketone groups, making it less versatile.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an oxygen and nitrogen in the spiro ring, leading to different chemical properties.
Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-: Similar structure but different functional groups.
Uniqueness
Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo- is unique due to its combination of functional groups and spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
224620-11-5 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
9-hydroxy-1,8-dimethyl-4-oxospiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C13H20O4/c1-8-3-4-9(14)13(8)6-5-12(2,11(16)17)10(15)7-13/h8,10,15H,3-7H2,1-2H3,(H,16,17) |
InChI Key |
NRBRDIQKNQEUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C12CCC(C(C2)O)(C)C(=O)O |
Origin of Product |
United States |
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